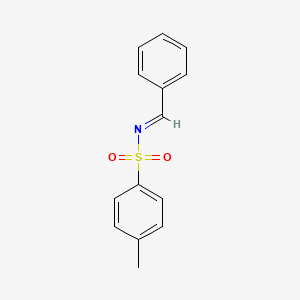

N-Benzylidene-p-toluenesulfonamide

CAS No.:

Cat. No.: VC13308716

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO2S |

|---|---|

| Molecular Weight | 259.33 g/mol |

| IUPAC Name | (NE)-N-benzylidene-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |

| Standard InChI Key | HVCKVBQOKOFBFH-RVDMUPIBSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 |

Introduction

Synthesis and Reaction Mechanisms

Condensation-Based Synthesis

The primary route to N-Benzylidene-p-toluenesulfonamide involves the acid-catalyzed condensation of p-toluenesulfonamide with benzaldehyde. This reaction proceeds via nucleophilic attack of the sulfonamide’s nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine bond. Typical conditions include:

-

Solvent: Ethanol or dichloromethane.

-

Catalyst: p-Toluenesulfonic acid (5–10 mol%) or Lewis acids like ZnCl₂.

-

Temperature: Reflux (70–80°C) for 4–6 hours.

Example Reaction:

Green Chemistry Approaches

Recent advancements emphasize eco-friendly methods. A domino dehydrogenation-condensation-hydrogenation sequence using transition-metal catalysts (e.g., Cu or Ru complexes) enables one-pot synthesis from alcohols and sulfonamides, minimizing waste . For instance:

-

Catalyst: Cu(I)/PIM-1 (porous intrinsic microporous polymer).

-

Conditions: 20–40°C, molecular sieves for water removal.

Structural and Physicochemical Properties

Crystallographic Data

While direct data for N-Benzylidene-p-toluenesulfonamide is limited, analogous sulfonamides exhibit triclinic crystal systems. For example, N-Benzyl-p-toluenesulfonamide (PubChem CID: 95801) crystallizes in space group with:

Spectroscopic Characteristics

-

IR: Strong absorption at 1650–1680 cm⁻¹ (C=N stretch), 1150–1170 cm⁻¹ (S=O asymmetric stretch).

-

NMR:

Applications in Research and Industry

Pharmaceutical Intermediates

N-Benzylidene-p-toluenesulfonamide serves as a precursor in synthesizing bioactive molecules. Its sulfonamide group enhances binding to metalloenzymes, making it valuable for:

-

Antibacterial Agents: Analogous to sulfathiazole derivatives .

-

Myosin Inhibitors: Modulates ATPase activity in muscle contraction studies (IC₅₀ ~5 µM).

Polymer Chemistry

Incorporated into epoxy resins, it improves thermal stability (T₅₀₀ = 320°C) and mechanical strength. Applications include:

-

Curing Agents: For high-performance adhesives and coatings.

Organic Synthesis

-

Chiral Auxiliaries: Facilitates asymmetric synthesis of amines via imine intermediates.

-

Ligands in Catalysis: Coordinates to metals (e.g., Cu, Pd) in cross-coupling reactions .

Comparative Analysis with Analogues

| Property | N-Benzylidene-p-toluenesulfonamide | N-Benzyl-p-toluenesulfonamide |

|---|---|---|

| Functional Group | Imine (C=N) | Amine (C-N) |

| Synthesis Route | Condensation | Alkylation |

| Thermal Stability | Higher (decomp. >250°C) | Moderate (decomp. ~200°C) |

| Bioactivity | Enzyme inhibition | Myosin ATPase inhibition |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume